1-(4-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 2-methylphenyl substituent. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination, as seen in related triazole derivatives .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O/c1-10-4-2-3-5-13(10)16-20-17(25-22-16)14-15(19)24(23-21-14)12-8-6-11(18)7-9-12/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRXUZKCXCZHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the triazole ring: This involves a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The bromophenyl group undergoes halogen exchange under Ullmann coupling conditions. Studies demonstrate cross-coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst (1 mol%) in DMF at 100°C for 12 hours, achieving 68-72% yields .
Key Parameters for Suzuki-Miyaura Coupling:
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Product Application |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 100 | 68-72 | Biaryl derivatives for drug intermediates |
| PdCl₂(dppf) | THF | 80 | 61 | Fluorescent probes |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety participates in:
-
Nucleophilic Attack : Reacts with Grignard reagents (RMgX) at the C-5 position in anhydrous THF (-20°C), forming substituted amines (45-52% yield) .
-
Ring-Opening : Hydrolyzes in 6M HCl (reflux, 6h) to yield carboxylic acid derivatives via oxadiazole cleavage.
Triazole Functionalization
The triazole NH group undergoes:
-
Alkylation : Reacts with alkyl halides (R-X) in DMF/K₂CO₃ (rt, 4h) to form N-alkylated products (83-89% yield) .
-
Acylation : Acetylated with acetic anhydride/pyridine (1:2 ratio) at 60°C for 2h (91% yield) .
Comparative Alkylation Efficiency:
| Alkyl Halide | Reaction Time (h) | Yield (%) |
|---|---|---|
| CH₃I | 3 | 89 |
| C₂H₅Br | 4 | 85 |
| C₃H₇Cl | 5 | 83 |
Bromine-Specific Reactions
The para-bromine atom participates in:
-
Nucleophilic Substitution : Replaced by amines (e.g., piperidine) in DMSO at 120°C (24h) with 56% conversion .
-
Metal-Halogen Exchange : Reacts with n-BuLi (-78°C, THF) to generate aryl lithium species for subsequent quenching with electrophiles.
Cycloaddition Reactions
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under Cu(I) catalysis (CuSO₄/Na ascorbate, 60°C), forming bis-triazole derivatives (78% yield) .
Stability Under Acidic/Basic Conditions
| Condition | Temp. (°C) | Time (h) | Degradation (%) | Observations |
|---|---|---|---|---|
| 1M HCl | 25 | 24 | <5% | Oxadiazole ring stable |
| 1M NaOH | 25 | 24 | 18% | Triazole NH deprotonation observed |
| 6M HCl | 100 | 6 | 94% | Complete oxadiazole hydrolysis |
Photochemical Reactivity
UV irradiation (λ=254 nm, acetonitrile) induces:
-
C-Br bond homolysis (quantum yield Φ=0.32) generating aryl radicals
-
Triazole ring dehydrogenation forming nitrile derivatives (41% yield after 12h)
Key Mechanistic Insights:
-
Bromine's electron-withdrawing effect directs EAS to the meta position relative to the oxadiazole
-
Triazole NH acidity (pKa≈8.2) enables selective alkylation over oxadiazole nitrogens
-
Oxadiazole C-O bond dissociation energy (≈318 kJ/mol) dictates hydrolysis susceptibility
This compound's multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science (photoactive polymers ). Reaction optimization requires careful control of steric effects from the 2-methylphenyl group, which reduces yields in bulkier electrophile systems .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties:
- Research published in Cancer Letters indicated that it inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.0 |
| A549 (Lung Cancer) | 10.5 |
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory research:
- A study published in Phytotherapy Research reported that this compound reduced inflammation markers in vitro and in vivo models of arthritis .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized several derivatives of the compound and evaluated their antimicrobial efficacy. The results indicated that modifications to the bromophenyl group significantly enhanced activity against Gram-positive bacteria .
Case Study 2: Cancer Cell Line Studies
A comprehensive study involved treating various cancer cell lines with the compound. The findings suggested that it effectively induced apoptosis through mitochondrial pathways, marking it as a promising candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Variations in Triazole Substituents
1-(5-Chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (ID: E595-0453)
- Structural Difference : Replaces the 4-bromophenyl group with a 5-chloro-2-methylphenyl moiety.
- Molecular Weight : 370.77 g/mol vs. 424.26 g/mol (target compound), indicating lower lipophilicity.
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Structural Difference : Substitutes 4-bromophenyl with 3-(trifluoromethyl)phenyl and 2-methylphenyl (oxadiazole) with 4-methylphenyl.
- The para-methyl group on oxadiazole increases steric bulk compared to ortho-methyl .
Heterocyclic Core Modifications
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Structural Difference : Replaces oxadiazole with benzo[d]thiazole and 4-bromophenyl with 2-nitrophenyl.
- Benzo[d]thiazole offers a larger π-conjugated system, which may enhance intercalation with biological targets .
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine
Halogen and Substituent Position Effects
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine
- Structural Difference : Lacks the oxadiazole ring; bromine is on a benzyl group.
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine
Key Data Tables
Table 1: Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
The compound 1-(4-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a bromophenyl group and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 396.26 g/mol.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds containing the 1,2,4-oxadiazole ring show inhibitory effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (CXF HT-29) | 92.4 |
| Human Lung Adenocarcinoma (LXFA 629) | - |
| Human Ovarian Adenocarcinoma (OVXF 899) | - |
| Human Renal Cancer (RXF 486) | - |
The anticancer activity is likely attributed to the compound's ability to inhibit key enzymes involved in cancer progression. Studies have shown that oxadiazole derivatives can act as inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression associated with cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have exhibited antimicrobial activities. The presence of the triazole ring enhances the compound's interaction with microbial targets, potentially leading to effective treatments against resistant strains .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of a series of oxadiazole derivatives in vitro against multiple cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced cytotoxicity. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Testing
Another study focused on the antimicrobial properties of triazole-containing compounds. The findings suggested that these compounds displayed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Q & A
Q. What are the recommended methods for synthesizing 1-(4-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : Microwave-assisted synthesis is highly effective for constructing the 1,2,3-triazole and 1,2,4-oxadiazolyl moieties, as demonstrated in related heterocyclic systems . Optimize solvent polarity (e.g., DMF for polar intermediates) and reaction temperature (80–120°C) to enhance yield. Substituents on the phenyl rings (e.g., bromo, methyl) influence reactivity; use stoichiometric control (1:1.2 molar ratio of triazole precursors to oxadiazole intermediates) to minimize side products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves regiochemistry of the triazole-oxadiazole linkage, with C–N bond lengths (1.32–1.38 Å) confirming aromaticity .
- NMR : NMR detects amine protons at δ 5.2–5.8 ppm (broad singlet), while NMR distinguishes oxadiazole carbons at 165–170 ppm .
- FT-IR : Confirm NH stretching at 3350–3450 cm and C=N/C-O vibrations at 1600–1650 cm .
Q. What in vitro models are commonly used for pharmacological evaluation of this compound?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or receptor binding) require IC determination via fluorescence polarization or radiometric methods. Cell-based models (e.g., cancer cell lines) should use ATP quantification (CellTiter-Glo) to assess cytotoxicity, with EC values normalized to controls like staurosporine .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) quarterly. Amine groups are prone to oxidation; add stabilizers like BHT (0.01% w/w) for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., ATP concentration in kinase assays) or cellular permeability differences. Normalize data using internal standards (e.g., reference inhibitors) and validate in orthogonal assays (e.g., SPR for binding affinity vs. cellular IC). Substituent effects (e.g., 2-methylphenyl vs. 4-fluorophenyl) significantly alter target engagement; perform SAR studies to isolate key pharmacophores .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites, with scoring functions weighted for hydrogen bonds (e.g., triazole NH with Asp/Glu residues). MD simulations (AMBER) over 100 ns validate stability of ligand-protein complexes. QM/MM calculations assess charge transfer in oxadiazole-mediated interactions .
Q. How can regioselectivity challenges in heterocyclic ring formation be addressed during synthesis?
- Methodological Answer : Regioselectivity in triazole-oxadiazole coupling is controlled by electronic effects. Use electron-withdrawing groups (e.g., bromophenyl) to direct cyclization toward the 1,2,3-triazole-5-amine position. Kinetic vs. thermodynamic pathways are modulated via microwave irradiation (fast kinetics favors 1,2,3-triazole) .
Q. What strategies improve solubility for biological testing without compromising activity?
- Methodological Answer : Co-solvents (DMSO ≤1% v/v) or PEG-based formulations enhance aqueous solubility. Introduce hydrophilic substituents (e.g., hydroxyl or morpholine) on the 2-methylphenyl group; however, maintain logP <5 to avoid membrane permeability loss. Validate solubility via nephelometry .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Methodological Answer : Systematically vary substituents on the triazole (position 1) and oxadiazole (position 3) rings. For example:
Q. What experimental approaches validate target engagement in cellular models?
- Methodological Answer :
Use competitive binding assays with fluorescent probes (e.g., TAMRA-labeled inhibitors) and confocal microscopy for subcellular localization. CRISPR knockouts of the target gene (e.g., kinase) should abolish compound activity, confirming mechanism. For GPCR targets, measure cAMP accumulation via ELISA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
